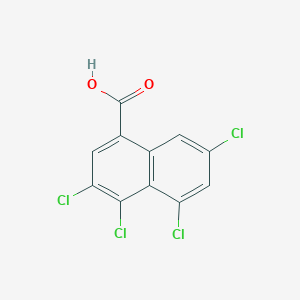![molecular formula C16H20O6 B14609448 Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester CAS No. 58745-51-0](/img/structure/B14609448.png)
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester is an organic compound with a complex structure that includes a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester typically involves the esterification of propanedioic acid derivatives with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Scientific Research Applications
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester groups can be hydrolyzed to release active carboxylic acids, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, diethyl ester: A simpler ester of propanedioic acid without the benzodioxole moiety.
Propanedioic acid, (acetylamino)-, diethyl ester: Contains an acetylamino group instead of the benzodioxole moiety.
Propanedioic acid, 2-(2-propyn-1-yl)-, 1,3-diethyl ester: Features a propynyl group instead of the benzodioxole moiety.
Uniqueness
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
58745-51-0 |
|---|---|
Molecular Formula |
C16H20O6 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
diethyl 2-[2-(1,3-benzodioxol-5-yl)ethyl]propanedioate |
InChI |
InChI=1S/C16H20O6/c1-3-19-15(17)12(16(18)20-4-2)7-5-11-6-8-13-14(9-11)22-10-21-13/h6,8-9,12H,3-5,7,10H2,1-2H3 |
InChI Key |
SHWQEAGXTWZHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC2=C(C=C1)OCO2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)
![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
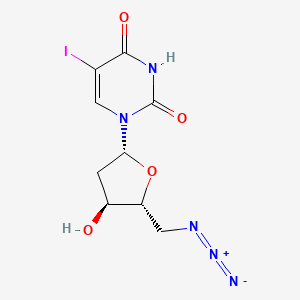
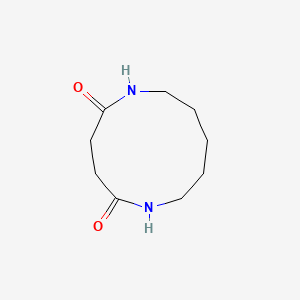
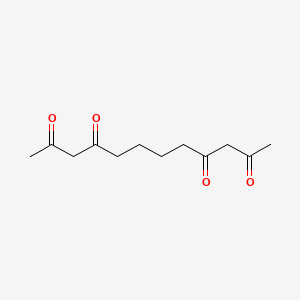
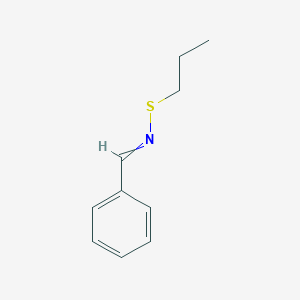
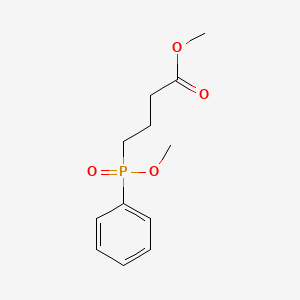
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)
![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)

